Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with significant relevance in medicinal chemistry, particularly as a derivative related to anticoagulant therapies. This compound is classified under the category of anticoagulants, specifically as a derivative of Dabigatran Etexilate, which is utilized for the prevention and treatment of thromboembolic disorders.
This compound falls under the classification of pharmaceutical intermediates and impurities in drug synthesis, particularly in the development of anticoagulant medications. It serves as a structural analog in the synthesis of more complex pharmaceutical agents targeting coagulation pathways.
The synthesis of Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate typically involves multi-step organic reactions including:
Technical details regarding reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity during synthesis.
The molecular structure can be represented using various notations:
CCCCOC(=O)NC(=N)c1ccc(cc1)N(Cc2nc3cc(ccc3n2C)C(=O)N(CCC(=O)OCC)c4ccccn4)N=O
WJPQOZUUJHIDCH-UHFFFAOYSA-N
The structure exhibits multiple functional groups including amines, carbonyls, and esters, contributing to its pharmacological properties.
The accurate mass of the compound is reported as 627.73 g/mol, with specific configurations influencing its biological activity .
Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate undergoes several chemical reactions relevant to its functionality:
These reactions are critical for understanding its stability and reactivity in biological systems.
The mechanism of action for Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate primarily involves inhibition of thrombin, a key enzyme in the coagulation cascade. By mimicking substrate interactions with thrombin, this compound effectively reduces clot formation.
Pharmacodynamic studies indicate that derivatives like this compound exhibit competitive inhibition against thrombin, leading to enhanced anticoagulant effects comparable to those observed with established therapies such as Dabigatran Etexilate .
These properties are essential for determining storage conditions and handling protocols in laboratory settings.
Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is primarily used in research settings focused on:
The ongoing research into this compound highlights its potential as a valuable tool in developing new therapeutic agents targeting thromboembolic diseases .
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6